2,6-Diethyl-4-fluorophenol
Description
2,6-Diethyl-4-fluorophenol is an organic compound characterized by the presence of two ethyl groups and a fluorine atom attached to a phenol ring
Properties
IUPAC Name |
2,6-diethyl-4-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGBJJQMGLTAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1O)CC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethyl-4-fluorophenol typically involves the fluorination of 2,6-diethylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorine-containing compound is used under controlled conditions to introduce the fluorine atom into the phenol ring.
Industrial Production Methods: In industrial settings, the production of 2,6-Diethyl-4-fluorophenol may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, including temperature, pressure, and the choice of fluorinating agent, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethyl-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom or ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Scientific Research Applications
2,6-Diethyl-4-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,6-Diethyl-4-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds. The ethyl groups may influence the compound’s hydrophobicity and overall molecular conformation, affecting its interaction with biological targets.
Comparison with Similar Compounds
2,6-Difluorophenol: Similar structure but with two fluorine atoms instead of ethyl groups.
2,6-Diethylphenol: Lacks the fluorine atom, affecting its chemical reactivity and applications.
4-Fluorophenol: Contains a single fluorine atom but lacks the ethyl groups, leading to different chemical properties.
Uniqueness: 2,6-Diethyl-4-fluorophenol is unique due to the combination of ethyl groups and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.
Biological Activity
2,6-Diethyl-4-fluorophenol is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
2,6-Diethyl-4-fluorophenol is characterized by a phenolic ring substituted with two ethyl groups and one fluorine atom. Its molecular formula is and it is classified as a halogenated phenol. The synthesis typically involves the fluorination of 2,6-diethylphenol using electrophilic aromatic substitution methods, employing fluorinating agents such as fluorine gas.
The biological activity of 2,6-Diethyl-4-fluorophenol is influenced by its structural features:
- Fluorine Atom : The presence of the electronegative fluorine enhances binding affinities to various biological targets, including enzymes and receptors.
- Ethyl Groups : These contribute to the hydrophobicity of the molecule, which can affect its interaction with biological membranes and proteins.
The compound's mechanism involves modulation of enzyme activities and receptor interactions, potentially influencing pathways related to cell signaling and metabolism.
Biological Activity
Research indicates that 2,6-Diethyl-4-fluorophenol may exhibit various biological activities:
- Antitumor Activity : Similar compounds have shown promise in cancer treatment. For instance, derivatives of fluorinated phenols have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis through mechanisms involving reactive oxygen species (ROS) production .
- Antimicrobial Properties : Some studies suggest that halogenated phenols can possess antimicrobial effects. The structural similarity to known antimicrobial agents indicates potential efficacy against various pathogens.
Case Studies and Research Findings
Several studies have highlighted the biological implications of compounds related to 2,6-Diethyl-4-fluorophenol:
- Fluorinated Derivatives in Cancer Research :
- Mechanistic Insights :
- Environmental Impact :
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | |
| Synthesis Method | Electrophilic aromatic substitution |
| Potential Activities | Antitumor, antimicrobial |
| Relevant Mechanisms | Enzyme inhibition, ROS production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
